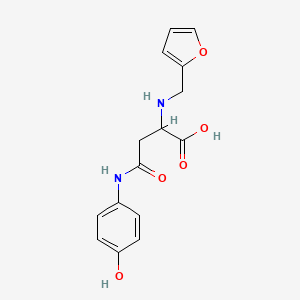

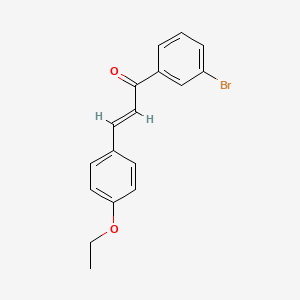

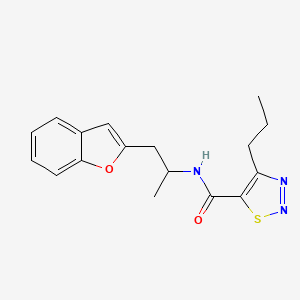

2-((呋喃-2-基甲基)氨基)-4-((4-羟苯基)氨基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid involves several key steps and intermediates. For instance, 4-Aralkyl-5-aryl-3-hydroxy-2(5H)-furanones, which are structurally related to the compound of interest, have been prepared from 4-aryl-2-oxobutanoic acids. These furanones were expected to react with o-phenylenediamine to yield certain products, but instead, a condensation followed by a retro-aldol type of reaction occurred, leading to the formation of 3-(2-arylethyl)-2(1H)-quinoxalinones . Additionally, racemic 2-amino-3-(heteroaryl)propanoic acids, which share the furan nucleus with the compound of interest, were synthesized with high yields by reducing 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid has been studied using various spectroscopic methods. For example, 4-((furan-2-ylmethyl)amino)benzoic acid, an intermediate in the synthesis of furan compounds, was confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Its crystal structure was determined by X-ray diffraction and further analyzed using density functional theory (DFT) to compare the molecular structures . Similarly, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, 1H NMR, and X-ray diffraction studies, with the geometrical parameters obtained from XRD studies being in agreement with the calculated DFT values .

Chemical Reactions Analysis

The reactivity of compounds structurally related to the compound of interest has been explored in various chemical reactions. For instance, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids were found to undergo intramolecular cyclization in the presence of propionic anhydride to form corresponding N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides . Moreover, the interaction of 4-oxobutanoic acids with 2-(aminophenyl)methanol led to the formation of benzopyrroloxazine derivatives, with the reaction mechanism supported by quantum-chemical calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid have been investigated through various analyses. The first hyperpolarizability, molecular electrostatic potential, HOMO and LUMO analysis, and NBO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have been reported, providing insights into the stability of the molecule, charge transfer, and electronic properties . These studies are crucial for understanding the behavior of the compound of interest in different environments and under various conditions.

科学研究应用

呋喃衍生物的合成和应用

呋喃衍生物因其作为可持续化学原料的潜力而备受关注,它们源自生物质,可以在各个行业中替代石油基产品。一项关键研究重点介绍了将植物生物质转化为呋喃衍生物,如 5-羟甲基糠醛 (HMF),以及随后将其转化为有价值的化学品和材料。这种转化包括生产单体和聚合物、发动机燃料、溶剂、药品等,展示了呋喃衍生物在促进更可持续的化学工业中发挥的多功能性 (Chernyshev, Kravchenko, & Ananikov, 2017)。

呋喃的生物催化增值

将糠醛和 5-羟甲基糠醛等呋喃生物催化增值成更复杂的化学品,突出了生物技术在提高生物质衍生呋喃化合物价值中的作用。生物催化因其高选择性和使用温和的反应条件,为呋喃改性为广泛的生物产品(可能包括与所讨论化合物类似的化合物)提供了一条有前途的途径。这种方法不仅支持绿色化学范式,而且还解决了呋喃不稳定性带来的挑战 (Domínguez de María & Guajardo, 2017)。

基于乳酸的生物技术途径

虽然没有直接关系,但从生物质中探索乳酸以生产可生物降解的聚合物和其他化学品,提供了将生物质转化为有价值的化学产品的更广泛背景的见解。这包括通过化学和生物技术途径合成各种衍生物,为如何将类似的方法应用于所讨论的呋喃基化合物的合成和应用提供了一个模型 (Gao, Ma, & Xu, 2011)。

属性

IUPAC Name |

2-(furan-2-ylmethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c18-11-5-3-10(4-6-11)17-14(19)8-13(15(20)21)16-9-12-2-1-7-22-12/h1-7,13,16,18H,8-9H2,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFRLAHTXJZMAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(CC(=O)NC2=CC=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2537869.png)

![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2537874.png)

![2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2537879.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2537887.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2537889.png)

![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2537891.png)